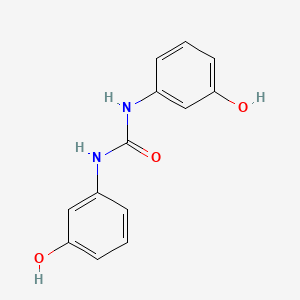

N,N'-bis(3-hydroxyphenyl)urea

Description

Overview of Bis-aryl Urea (B33335) Compounds: Structural Significance and Research Landscape

Bis-aryl urea compounds are a class of organic molecules characterized by a central urea moiety (-(NH)-(C=O)-(NH)-) flanked by two aromatic rings. This structural motif is of considerable significance in medicinal chemistry and materials science. The urea group is a rigid and effective hydrogen bond donor and acceptor, enabling these compounds to interact with high specificity with biological targets such as enzymes and receptors. nih.gov This has led to the development of numerous bis-aryl urea derivatives as potent therapeutic agents. nih.gov

The research landscape for bis-aryl ureas is extensive, with a primary focus on their application as kinase inhibitors in cancer therapy. nih.gov By binding to the ATP-binding site of kinases, these compounds can modulate signaling pathways involved in cell proliferation and survival. Beyond oncology, bis-aryl ureas have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. nih.gov In the realm of materials science, the hydrogen-bonding capabilities of bis-aryl ureas are exploited in the design of supramolecular polymers and other advanced materials. ontosight.ai

Chemical Context and Importance of N,N'-bis(3-hydroxyphenyl)urea Architecture

The synthesis of symmetrical N,N'-diarylureas can be achieved by reacting aryl isocyanates with water or through the reaction of an amine with phosgene (B1210022) or its equivalents. nih.govcas.cz For instance, the synthesis of related N,N'-bis(3-alkoxyphenyl)ureas has been accomplished by the reaction of the corresponding 3-alkoxyphenylisocyanate with water in the presence of a base. cas.cz The characterization of such compounds typically involves spectroscopic techniques like NMR, IR, and mass spectrometry to confirm their structure. cas.cztandfonline.com

Scope and Academic Research Objectives for this compound

While extensive research exists for the broader class of bis-aryl ureas, dedicated studies on this compound are more limited. However, based on the known activities of its structural analogs and the chemical features of its architecture, several academic research objectives can be defined for this compound.

A primary objective would be the comprehensive evaluation of its biological activity. This includes screening for potential anticancer properties, particularly as an inhibitor of various protein kinases, a hallmark of many bis-aryl ureas. nih.gov Research on related hydroxyphenyl urea derivatives has demonstrated significant biological effects. For example, a study on primaquine (B1584692) derivatives bearing a hydroxyphenyl urea moiety revealed moderate antiproliferative activity against several cancer cell lines. nih.gov

Furthermore, the structural isomer, 1,3-bis(p-hydroxyphenyl)urea, has been shown to possess anti-inflammatory properties by reducing the expression of pro-inflammatory markers such as IL-6, IL-1β, TNF-α, and COX-2 in animal models. pensoft.netpensoft.net This provides a strong rationale for investigating the anti-inflammatory potential of this compound.

In the field of materials science, research objectives would include exploring the self-assembly properties of this compound to form novel supramolecular structures. ontosight.ai The hydrogen bonding capabilities of the urea and hydroxyl groups could be harnessed to create new gels, liquid crystals, or other functional materials.

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(3-hydroxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c16-11-5-1-3-9(7-11)14-13(18)15-10-4-2-6-12(17)8-10/h1-8,16-17H,(H2,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJLRFPKZUWHEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)NC2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063162 | |

| Record name | N,N'-Bis(3-hydroxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3746-46-1 | |

| Record name | N,N′-Bis(3-hydroxyphenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3746-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N,N'-bis(3-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003746461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N,N'-bis(3-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Bis(3-hydroxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Bis 3 Hydroxyphenyl Urea and Its Derivatives

Foundational Synthesis Routes to N,N'-bis(3-hydroxyphenyl)urea

The fundamental approaches to constructing the this compound scaffold primarily involve the formation of the urea (B33335) linkage between two molecules of 3-aminophenol (B1664112).

Amine-Isocyanate Condensation Approaches

A common and versatile method for synthesizing ureas is the reaction of an amine with an isocyanate. arabjchem.orgresearchgate.netqucosa.de In the case of this compound, this would theoretically involve the reaction of 3-aminophenol with 3-hydroxyphenyl isocyanate. However, a more practical approach often involves the in-situ generation of the isocyanate from a more stable precursor or the reaction of a diisocyanate with an amine. mdpi.com The reaction between amines and isocyanates is typically efficient and proceeds under mild conditions. qucosa.de

The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isocyanate group, forming a urea bond. The reactivity of the isocyanate group makes this a widely used method in the production of various polyurethane and polyurea materials. qucosa.de

Phosgene (B1210022) and Phosgene-Equivalent Reagents in Urea Formation

Historically, the synthesis of ureas has heavily relied on the use of phosgene (COCl₂) and its derivatives. rsc.orgtandfonline.com This method involves the reaction of phosgene with two equivalents of an amine. The high reactivity of phosgene makes this a robust method, but its extreme toxicity and hazardous nature have driven the search for safer alternatives. tandfonline.comresearchgate.net

The reaction with phosgene typically proceeds in a stepwise manner, first forming a carbamoyl (B1232498) chloride intermediate, which then reacts with a second amine molecule to yield the symmetrical urea.

Due to the significant safety concerns associated with phosgene, a variety of phosgene-equivalent reagents have been developed. rsc.org These substitutes offer a safer means of introducing the carbonyl group to form the urea linkage. Some of these safer alternatives include:

Triphosgene (B27547): A solid, crystalline compound that is easier and safer to handle than gaseous phosgene.

Bis(4-nitrophenyl)carbonate

Di-tert-butyl dicarbonate

1,1'-Carbonyldiimidazole (CDI)

1,1'-Carbonylbisbenzotriazole rsc.org

Another approach utilizes bis(o-nitrophenyl) carbonate as a mild and effective reagent for the synthesis of bis-ureas. mdpi.com This method involves a two-step process where the carbonate first reacts with an amine to form a carbamate (B1207046) intermediate, which is then reacted with a diamine to produce the final bis-urea. mdpi.com

Catalyst-Free and Environmentally Conscious Synthesis Strategies

In recent years, there has been a significant push towards developing "green" and more sustainable chemical processes. rsc.orgresearchgate.net For urea synthesis, this translates to avoiding hazardous reagents like phosgene and minimizing the use of catalysts and harsh solvents. rsc.orgtandfonline.com

One such approach involves the direct reaction of p-aminophenol with urea under acidic conditions to synthesize 1,3-bis(p-hydroxyphenyl)urea, a structural isomer of the target compound. univpancasila.ac.id This method highlights the potential for using urea itself as a carbonyl source in a more environmentally friendly process. The reaction was optimized for pH, reaction time, and reactant ratios to achieve a high yield. univpancasila.ac.id

Another green approach focuses on the use of water as a solvent for the synthesis of unsymmetrical N,N'-diphenyl ureas from isocyanates and amines, completely avoiding the need for a base or catalyst. arabjchem.orgresearchgate.net While this specific example addresses unsymmetrical ureas, the principle of using water as a benign reaction medium is a key aspect of green chemistry that can be applied to symmetrical urea synthesis as well.

Furthermore, catalyst-free methods are being explored to reduce the environmental impact and cost associated with metal catalysts. arabjchem.org The development of such processes often relies on the inherent reactivity of the starting materials under specific conditions, such as temperature and solvent choice. The use of carbon dioxide (CO₂) and carbon monoxide (CO) as raw materials in catalytic processes is also being investigated as a way to avoid the production of large amounts of salt by-products. rsc.org

Functionalization and Derivatization of the this compound Scaffold

The this compound molecule possesses two primary sites for chemical modification: the hydroxyl groups and the phenyl rings. These sites allow for the synthesis of a wide array of derivatives with potentially new and interesting properties.

Modifications at the Hydroxyl Groups

The phenolic hydroxyl groups on the this compound scaffold are reactive sites that can undergo various chemical transformations. These modifications can alter the compound's physical and chemical properties, such as solubility and its ability to participate in hydrogen bonding. ontosight.ai

One common modification is the conversion of the hydroxyl groups into ethers or esters. For example, in a study on related phenylurea derivatives, the hydroxyl group was alkylated using alkyl bromides in the presence of a base like potassium carbonate. nih.gov This type of reaction could be applied to this compound to introduce a variety of alkyl or aryl groups at the hydroxyl positions.

Another possibility is the reaction of the hydroxyl groups with isocyanates to form urethane (B1682113) linkages, further extending the polymer chain or adding specific functional groups. qucosa.de The reactivity of the hydroxyl group is a cornerstone of polyurethane chemistry. qucosa.de

Substitutions on the Phenyl Rings of this compound

The phenyl rings of this compound are susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic core. The positions of these substitutions will be directed by the existing hydroxyl and urea groups.

The specific conditions for these substitution reactions would depend on the desired substituent. For example, halogenation can be achieved using elemental halogens or N-halosuccinimides, while nitration could be performed using a mixture of nitric and sulfuric acids. Subsequent reduction of a nitro group to an amino group would provide another point for further functionalization. Theoretical studies have also been conducted to understand the effect of nitrogen substitution within the phenyl ring on the molecule's photophysical properties. nih.gov

Structural Elaboration of the Urea Linker

The central urea moiety (-NH-CO-NH-) is the defining feature of this compound, and its structural elaboration is a key aspect of creating derivatives with modified properties. This elaboration can involve altering the linker itself or the synthetic approach used to construct it.

One significant modification involves replacing the urea linker with bioisosteric groups like amides or "reverse" amides to explore structure-activity relationships. psu.edu For instance, in the synthesis of related bis-aryl compounds, a urea linker (L = NHCONH) was compared to an amide (L = NHCO) and a "reverse" amide (L = CONH). psu.edu This substitution can influence the compound's biological activity; in one study, a "reverse" amide analog exhibited a four-fold enhancement in B-RafV600E inhibition compared to its urea counterpart. psu.edu

The synthesis method itself dictates the step-wise "elaboration" of the urea linker. Common methods include:

Reaction with Phosgene or Equivalents : A primary amine can react with phosgene or a safer equivalent like triphosgene to form an isocyanate intermediate. asianpubs.org This isocyanate then reacts with a second amine to form the unsymmetrical or symmetrical urea. This two-step process allows for the controlled construction of the urea bridge between two different or identical aryl groups.

Carbamate Intermediates : Phenyl carbamates serve as stable, isolable intermediates for urea synthesis. google.com An amine is first converted to a phenyl carbamate, which is then reacted with a second amine in a solvent like dimethyl sulfoxide (B87167) (DMSO) at room temperature to generate the final urea product in high yield. google.com This method avoids the direct use of highly toxic reagents like phosgene. google.com Similarly, bis(o-nitrophenyl) carbonate can be used to sequentially add amines, first forming an N-aryl-o-nitrophenyl carbamate intermediate, which then reacts with a diamine to produce bis-ureas. mdpi.com

Direct Reaction with Urea : Symmetrical ureas can be synthesized by the direct reaction of a primary amine with urea, typically under heat and sometimes acidic conditions, releasing ammonia (B1221849) as a byproduct. univpancasila.ac.idgoogle.com

These approaches provide a versatile toolkit for constructing the urea linker and its variants, enabling the systematic modification of the scaffold for various research applications.

Synthesis of Related Bis-aryl Urea Analogs and Homologs

The synthesis of bis-aryl urea analogs and homologs of this compound employs several established chemical strategies. These methods allow for the introduction of a wide variety of functional groups onto the aryl rings, leading to a diverse library of compounds.

A predominant method involves the reaction of an aryl amine with an aryl isocyanate. asianpubs.org The isocyanate, which can be prepared from the corresponding amine using triphosgene, acts as the carbonyl donor. asianpubs.org This approach is fundamental in the synthesis of many diaryl urea derivatives, including analogs of multi-kinase inhibitors like Sorafenib. asianpubs.org

Another widely used, mild, and efficient approach utilizes phenyl carbamates as intermediates. google.com In this method, a substituted aniline (B41778) is first reacted with phenyl chloroformate to generate a phenylcarbamate. mdpi.com This intermediate is then reacted with another amine in a solvent such as DMSO or dichloromethane (B109758) to yield the final N,N'-disubstituted urea. google.commdpi.com This strategy is noted for being simple, safe, fast, and suitable for large-scale production. google.com

Direct condensation with urea is a straightforward method for producing symmetrical bis-aryl ureas. For example, 1,3-bis(p-hydroxyphenyl)urea, a positional isomer of the target compound, was successfully synthesized by refluxing p-aminophenol with urea under acidic conditions (pH 1), achieving a yield of 99.49%. univpancasila.ac.id Similarly, N,N'-bis(3-aminophenyl)urea derivatives can be prepared by reacting a substituted m-phenylenediamine (B132917) with urea in water, using a molar ratio of diamine to urea greater than 2:1. google.com

More specialized methods have also been developed. One such method employs benzotriazole (B28993) as a synthon to prepare a series of novel urea and bis-urea derivatives featuring hydroxyl-substituted benzene (B151609) moieties. nih.gov Another approach involves the reaction of diamines with N-benzyl-o-nitrophenyl carbamate, which is itself synthesized from bis(o-nitrophenyl) carbonate, to yield bis-ureas. mdpi.com These varied synthetic routes provide robust platforms for generating extensive libraries of bis-aryl urea analogs for further investigation. nih.gov

Table 1: Synthetic Methodologies for Bis-Aryl Ureas

| Method | Reactants | Key Intermediates/Reagents | Conditions | Product Type | Reference(s) |

| Isocyanate Route | Aryl Amine 1 + Aryl Amine 2 | Triphosgene, Aryl Isocyanate | Methylene Chloride, 0°C to reflux | Symmetrical or Unsymmetrical Diaryl Ureas | asianpubs.org |

| Carbamate Route | Phenyl Carbamate + Amine | Phenyl Chloroformate | DMSO, Ambient Temperature | N,N'-Substituted Ureas | google.commdpi.com |

| Direct Urea Condensation | Aryl Amine + Urea | Acid (e.g., H₂SO₄) or Water | Reflux | Symmetrical Diaryl Ureas | univpancasila.ac.idgoogle.com |

| Benzotriazole Synthon | Primaquine (B1584692) derivative + Substituted Benzene moiety | Benzotriazole | Multi-step | Urea and Bis-urea derivatives | nih.gov |

| Carbonate Route | Diamine + Benzylamine | Bis(o-nitrophenyl) carbonate | Toluene, Reflux | Bis-ureas | mdpi.com |

Table 2: List of Mentioned Compounds

Advanced Spectroscopic and Structural Characterization of N,n Bis 3 Hydroxyphenyl Urea

Vibrational Spectroscopy Applications: Infrared (IR) and Raman Analysis of N,N'-bis(3-hydroxyphenyl)urea

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound reveals characteristic absorption bands that confirm its structure. Key vibrational modes include:

N-H Stretching: A prominent band in the region of 3440 cm⁻¹ is attributed to the N-H stretching vibrations of the urea (B33335) linkage. researchgate.net

C=O Stretching: The carbonyl group (C=O) of the urea moiety exhibits a strong absorption band around 1680 cm⁻¹. researchgate.net

N-H Bending and C-N Stretching: Bands at approximately 1598 cm⁻¹ and 1450 cm⁻¹ correspond to the -NH₂ bending and C-N stretching vibrations, respectively. researchgate.net

Aromatic C-H Stretching: Vibrations associated with the aromatic rings are also observed.

O-H Stretching: The hydroxyl (-OH) groups on the phenyl rings contribute to a broad absorption band, typically in the range of 3200-3600 cm⁻¹.

The analysis of the IR spectrum, often recorded using a KBr pellet method, is a fundamental step in the structural elucidation of this compound. univpancasila.ac.id

Raman Spectroscopy:

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For urea and its derivatives, a characteristic Raman signal can be observed. researchgate.net In the case of this compound, the symmetric vibrations of the aromatic rings and the urea backbone are particularly active in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are employed to elucidate its symmetrical structure. univpancasila.ac.id

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, displays distinct signals corresponding to the different types of protons in the molecule. univpancasila.ac.iduva.nl Due to the molecule's symmetry, the two hydroxyphenyl groups are chemically equivalent, simplifying the spectrum.

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity |

| Aromatic Protons | 7.1857 | Doublet |

| Aromatic Protons | 6.6746 | Doublet |

| N-H Protons | 8.1689 | Singlet |

| O-H Protons | 9.0237 | Singlet |

Data obtained from a 500 MHz NMR spectrometer using DMSO-d₆ as the solvent. univpancasila.ac.id

The doublet signals for the aromatic protons arise from the coupling between adjacent protons on the phenyl ring. The singlet nature of the N-H and O-H protons indicates no adjacent protons to couple with.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The symmetry of this compound results in a reduced number of signals, as corresponding carbon atoms in the two hydroxyphenyl groups are equivalent. univpancasila.ac.iduva.nl

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ) in ppm |

| C=O (Urea) | ~153 |

| C-OH (Aromatic) | ~158 |

| C-NH (Aromatic) | ~141 |

| Aromatic CH | ~105-130 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Two-Dimensional NMR Techniques for Connectivity

To further confirm the structural assignments and establish connectivity between protons and carbons, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

COSY: This experiment reveals correlations between coupled protons. For this compound, COSY would show cross-peaks between the adjacent aromatic protons, confirming their ortho relationship.

HSQC: This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would show correlations between each aromatic proton and its attached carbon atom, aiding in the definitive assignment of the ¹³C NMR spectrum.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation. univpancasila.ac.id Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods used for such analyses. univpancasila.ac.idnih.gov

The molecular ion peak ([M]⁺) in the mass spectrum will correspond to the molecular weight of the compound (C₁₃H₁₂N₂O₃), which is 244.25 g/mol . uni.lu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. rsc.org

The fragmentation pattern of urea derivatives often involves cleavage of the C-N bonds of the urea linkage. nih.gov For this compound, characteristic fragment ions would be expected from the loss of a hydroxyphenyl isocyanate moiety or the cleavage of the urea group itself. nih.govresearchgate.net

Table 3: Predicted Collision Cross Section (CCS) values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 245.09208 | 152.1 |

| [M+Na]⁺ | 267.07402 | 158.3 |

| [M-H]⁻ | 243.07752 | 156.6 |

| [M+NH₄]⁺ | 262.11862 | 167.4 |

| [M+K]⁺ | 283.04796 | 154.6 |

| [M+H-H₂O]⁺ | 227.08206 | 144.7 |

Data calculated using CCSbase. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conformer Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* transitions within the aromatic rings and the urea chromophore.

The presence of hydroxyl groups and the urea linkage can influence the position and intensity of these absorption bands. The wavelength of maximum absorbance (λ_max) for urea nanoparticles is typically observed in the range of 200-350 nm. researchgate.net For this compound, the specific λ_max would depend on the solvent and the conformation of the molecule. nih.gov Studies on similar compounds suggest that the electronic structure and conformational preferences can be investigated using this technique. nih.gov

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements

The fundamental structure of this compound consists of a central urea core (–NH–CO–NH–) flanked by two 3-hydroxyphenyl rings. The presence of N-H groups as hydrogen bond donors, the carbonyl oxygen as a hydrogen bond acceptor, and the hydroxyl groups (–OH) on the phenyl rings, which can act as both donors and acceptors, strongly influences the supramolecular assembly.

In many diaryl urea structures, a common and robust hydrogen-bonding motif is the one-dimensional "urea tape" or α-network. This feature is characterized by bifurcated N–H···O=C hydrogen bonds, where the carbonyl oxygen of one molecule accepts hydrogen bonds from the two N-H groups of an adjacent molecule, forming a catemeric chain. However, the presence of additional functional groups, such as the hydroxyl groups in this compound, can lead to alternative and more complex hydrogen-bonding networks.

The hydroxyl groups are expected to participate in strong O–H···O or O–H···N hydrogen bonds, potentially forming connections between the primary urea tapes or creating entirely different packing motifs. The interplay between the urea tape formation and the hydrogen bonding involving the hydroxyl substituents is a key determinant of the final crystal packing.

The relative orientation of the two phenyl rings with respect to the central urea plane is another critical aspect of the molecular conformation. In many diaryl ureas, the phenyl rings are twisted out of the urea plane. This twist is a result of steric hindrance and the optimization of intermolecular interactions.

For comparative analysis, the crystallographic data for a related compound, N,N'-bis(3-nitrophenyl)urea, is presented. This molecule shares the same disubstituted phenylurea backbone, with the nitro group at the meta-position instead of a hydroxyl group.

Table 1: Crystallographic Data for N,N'-bis(3-nitrophenyl)urea

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀N₄O₅ |

| Crystal System | Monoclinic |

| Space Group | I2 |

| a (Å) | 6.7095(3) |

| b (Å) | 4.7163(3) |

| c (Å) | 20.0338(13) |

| α (°) | 90.00 |

| β (°) | 92.902(4) |

| γ (°) | 90.00 |

| Volume (ų) | 632.5(1) |

| Z | 2 |

Data obtained from the eCrystals - University of Southampton repository.

In the case of this compound, the hydrogen-bonding capacity of the hydroxyl groups would likely lead to a different packing arrangement than that observed for the nitro-substituted analogue. The potential for extensive hydrogen-bonding networks involving both the urea and hydroxyl functionalities could result in a highly stable, three-dimensional supramolecular architecture. The specific dihedral angles between the phenyl rings and the urea plane, as well as the key bond lengths and angles, would be defined by the optimization of these intermolecular interactions.

Computational and Theoretical Investigations of N,n Bis 3 Hydroxyphenyl Urea

Quantum Chemical Calculations for N,N'-bis(3-hydroxyphenyl)urea (e.g., Density Functional Theory)

Geometry Optimization and Conformational Landscapes

Theoretical studies on N,N'-disubstituted ureas are crucial for understanding their conformational preferences, which dictate their physical and biological properties. For N,N'-diphenylureas, three primary conformations (trans,trans; trans,cis; and cis,cis) are possible regarding the orientation of the phenyl groups relative to the carbonyl group. nih.gov In both solution and the solid state, N,N'-diphenylureas typically favor a trans,trans conformation. nih.gov

Geometry optimization calculations using methods like DFT at the B3LYP level are employed to determine the most stable three-dimensional structure of the molecule. These calculations find the lowest energy arrangement of the atoms, providing data on bond lengths, bond angles, and dihedral angles. For instance, in a study on the closely related compound 3-tert-butyl-1-(3-hydroxyphenyl)urea, DFT calculations using the B3LYP/6-311+G(2d,p) basis set were performed to optimize the molecular structure. researchgate.net The results indicated that the theoretically optimized geometry was in close agreement with the structure determined experimentally via X-ray diffraction. researchgate.net

The analysis of the potential energy surface for substituted ureas, such as phenylurea, reveals that rotation around the C(sp²)-N bond is hindered, with energy barriers in the range of 8.6-9.4 kcal/mol. researchgate.net The lowest energy conformation for phenylurea at the MP2 level of theory is a trans isomer in a syn geometry. researchgate.net This foundational knowledge on simpler analogs suggests that the conformational landscape of this compound is also governed by a delicate balance of steric and electronic effects, likely favoring a planar urea (B33335) moiety to maximize electron delocalization, with specific rotational conformations of the hydroxyphenyl rings.

Table 1: Representative Theoretical Geometrical Parameters for Phenylurea Derivatives (Note: This table is illustrative, based on typical findings for phenylurea derivatives in computational studies. Specific values for this compound would require a dedicated computational study.)

| Parameter | Typical Calculated Value (B3LYP) |

| C=O Bond Length | ~1.25 Å |

| C-N Bond Length | ~1.37 Å |

| N-C(aryl) Bond Length | ~1.42 Å |

| N-C-N Bond Angle | ~115° |

| C-N-C(aryl) Bond Angle | ~125° |

Electronic Structure Analysis: HOMO-LUMO Gap and Electrostatic Potential

The electronic properties of this compound are key to understanding its reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter that indicates the molecule's chemical stability and reactivity. physchemres.org A smaller gap generally corresponds to higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov

The Molecular Electrostatic Potential (MEP) map is another crucial output of quantum chemical calculations. It visualizes the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. For this compound, the MEP would show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, indicating sites susceptible to electrophilic attack and capable of acting as hydrogen bond acceptors. researchgate.net Conversely, the hydrogen atoms of the N-H and O-H groups would exhibit positive potential, marking them as hydrogen bond donor sites. researchgate.net

Prediction and Validation of Spectroscopic Parameters (IR, NMR, UV)

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: Theoretical calculations can compute the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in an experimental IR spectrum. For urea derivatives, characteristic calculated vibrations include the N-H stretching, C=O stretching, and C-N stretching modes. Comparing the calculated spectrum with the experimental one helps in the precise assignment of vibrational bands. For 3-tert-butyl-1-(3-hydroxyphenyl)urea, the calculated vibrational frequencies were compared with experimental FT-IR data to confirm the structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. These predictions are based on the calculated magnetic shielding around each nucleus in the optimized molecular geometry. Agreement between predicted and experimental NMR spectra serves as a strong confirmation of the proposed structure. researchgate.net

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net The calculations provide the wavelength of maximum absorption (λmax) and the corresponding oscillator strength. The HOMO-LUMO gap is directly related to the lowest energy electronic transition observed in the UV-Vis spectrum. science.gov

Analysis of Intramolecular and Intermolecular Interactions in this compound

The structure and properties of this compound in the solid state are heavily influenced by a network of non-covalent interactions.

Hydrogen Bonding Networks

Hydrogen bonding is a dominant intermolecular force in diaryl ureas. The urea moiety itself provides two N-H groups (donors) and one carbonyl oxygen (acceptor). Additionally, the two hydroxyl (-OH) groups on the phenyl rings in this compound provide both a hydrogen donor (the H atom) and an acceptor site (the O atom). ontosight.ai

These multiple donor and acceptor sites lead to the formation of extensive and robust hydrogen-bonding networks in the solid state. researchgate.net In many crystalline urea derivatives, molecules self-assemble into one-dimensional tapes or ribbons where the urea groups of adjacent molecules are linked by N-H···O=C hydrogen bonds. nih.gov The presence of the additional hydroxyl groups in this compound allows for more complex, three-dimensional networks, where these tapes can be cross-linked via O-H···O or O-H···N hydrogen bonds. Computational studies can model these interactions, calculating their energies and geometric parameters to understand the stability of the resulting crystal lattice. researchgate.net

Aromatic Stacking Interactions (π-π Interactions)

Computational studies on urea-aromatic interactions have demonstrated that urea can form strong stacking interactions with aromatic groups, which are primarily driven by dispersion forces. nih.govresearchgate.net In this compound, the phenyl rings of neighboring molecules can arrange in either a parallel-displaced or a T-shaped (edge-to-face) conformation to maximize attractive forces. The interplay between the strong, directional hydrogen bonds and the weaker, less directional π-π stacking interactions ultimately determines the final crystal structure and polymorphism of the compound. While Hirshfeld surface analysis of some complex molecules has shown π-π stacking to be a weak contributor compared to other contacts, its role in stabilizing aromatic residues is well-documented. physchemres.orgresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to predict the time-dependent behavior of molecules, offering insights into their flexibility, conformational changes, and interactions with their environment, particularly with solvents. For diaryl urea derivatives, MD simulations have been instrumental in understanding their stability within biological systems, such as the active sites of enzymes. nih.gov

For this compound, an MD simulation would primarily focus on the influence of the two hydroxyl (-OH) groups on the phenyl rings and the central urea moiety. These groups are capable of forming and accepting hydrogen bonds, which would dictate the molecule's interaction with polar solvents like water.

Table 1: Predicted Key Intermolecular Interactions of this compound in an Aqueous Environment from Hypothetical Molecular Dynamics Simulations

| Interacting Group on this compound | Interacting Partner in Solvent (Water) | Type of Interaction | Predicted Significance |

| Hydroxyl (-OH) groups | Oxygen and Hydrogen atoms of Water | Hydrogen Bond Donor and Acceptor | High |

| Urea N-H groups | Oxygen atom of Water | Hydrogen Bond Donor | High |

| Urea C=O group | Hydrogen atoms of Water | Hydrogen Bond Acceptor | High |

| Phenyl Rings | Non-polar solutes/regions | Hydrophobic Interactions | Moderate |

This table represents predicted interactions based on the chemical structure of the compound and findings from MD simulations of related molecules.

Structure-Property Relationship Studies from a Theoretical Perspective

Theoretical studies, particularly those employing Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in establishing relationships between the chemical structure of a molecule and its properties. eurekaselect.comtandfonline.com For diaryl ureas, these studies have been used to predict reactivity, electronic properties, and biological activities. nih.govnih.gov

A theoretical investigation of this compound would likely focus on how the meta-positioning of the hydroxyl groups influences the electronic distribution across the molecule. The hydroxyl groups are electron-donating by resonance and electron-withdrawing by induction, and their position on the phenyl ring is critical. In the meta-position, the resonance effect is less pronounced at the point of attachment to the urea linker compared to ortho- and para-positions.

DFT calculations would be employed to determine various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. nih.gov The presence of the hydroxyl groups is expected to increase the HOMO energy and decrease the LUMO energy, thereby reducing the energy gap and potentially increasing the molecule's reactivity compared to unsubstituted diphenyl urea.

Molecular Electrostatic Potential (MEP) maps, another output of DFT studies, would visualize the regions of positive and negative electrostatic potential on the molecule's surface. nih.gov For this compound, the oxygen atoms of the hydroxyl and urea groups would be regions of high negative potential (electron-rich), making them likely sites for electrophilic attack or hydrogen bond acceptance. The hydrogen atoms of the hydroxyl and urea N-H groups would exhibit positive potential (electron-poor), indicating their role as hydrogen bond donors.

Table 2: Predicted Electronic Properties of this compound from a Hypothetical DFT Study

| Property | Predicted Value/Characteristic | Implication |

| HOMO Energy | Relatively High | Indicates propensity to donate electrons |

| LUMO Energy | Relatively Low | Indicates propensity to accept electrons |

| HOMO-LUMO Gap | Smaller than unsubstituted diphenyl urea | Suggests higher chemical reactivity |

| Molecular Electrostatic Potential (MEP) | Negative potential around O atoms; Positive potential around N-H and O-H protons | Predicts sites for intermolecular interactions |

This table contains hypothetical data based on theoretical studies of analogous hydroxyphenyl urea derivatives.

QSAR studies on a series of related hydroxyphenyl urea compounds could establish a mathematical relationship between specific molecular descriptors (e.g., electronic properties, hydrophobicity, steric factors) and a particular biological activity. derpharmachemica.com Such models could then be used to predict the activity of this compound and guide the design of more potent analogues.

Supramolecular Chemistry and Self Assembly Phenomena Involving N,n Bis 3 Hydroxyphenyl Urea

Principles of Urea-Based Hydrogen Bonding Synthons

The urea (B33335) moiety is a powerful and versatile building block in supramolecular chemistry due to its capacity to form strong and directional hydrogen bonds. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. nih.gov This arrangement allows for the formation of a highly predictable and stable one-dimensional hydrogen-bonded chain, often referred to as the urea α-tape. This tape is characterized by a bifurcated hydrogen bond where each carbonyl oxygen accepts hydrogen bonds from two different urea molecules.

Directed Self-Assembly of N,N'-bis(3-hydroxyphenyl)urea Derivatives

The self-assembly of this compound and its derivatives is a process guided by a combination of non-covalent interactions, leading to the formation of well-defined, higher-order structures. sc.edu The primary driving force is the strong and directional hydrogen bonding of the urea groups, complemented by interactions involving the hydroxyphenyl substituents. nih.govontosight.ai

Formation of Extended Polymeric and Fibrillar Architectures

The inherent directionality of the urea-to-urea hydrogen bonds often leads to the formation of one-dimensional (1D) supramolecular polymers. tue.nl These linear assemblies can further associate through weaker interactions, such as van der Waals forces and π-π stacking between the aromatic rings, to form fibrillar or tape-like nanostructures. google.comnih.gov Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) have been instrumental in visualizing these extended architectures, often revealing networks of entangled fibers. google.comd-nb.info

Mechanistic Insights into Cooperative Self-Assembly

The self-assembly of many urea-based systems, including derivatives of this compound, often proceeds through a cooperative mechanism. researchgate.netrsc.org This is in contrast to an isodesmic process where the addition of each monomer to the growing assembly occurs with an equal energy change. In cooperative self-assembly, there is an initial energy penalty for the formation of a small nucleus, followed by a much more favorable elongation process. d-nb.info

This cooperative behavior can be identified through techniques such as temperature-dependent UV/Vis spectroscopy. researchgate.net A sigmoidal melting curve, where the fraction of aggregated species changes sharply over a narrow temperature range, is a hallmark of a cooperative process. researchgate.net Mathematical models can be applied to these curves to extract thermodynamic parameters such as the elongation enthalpy (ΔHe) and the degree of cooperativity. d-nb.info The mechanism is driven by the fact that a monomer joining a pre-existing chain can form more favorable interactions than two monomers initiating a new aggregate. This leads to the formation of long, stable supramolecular polymers once a critical concentration or temperature is reached. d-nb.inforsc.org

Host-Guest Chemistry: this compound as a Receptor Motif

The urea functionality is a well-established motif for the recognition and binding of various guest species, particularly anions. rsc.org The two parallel N-H bonds of the urea group can form a chelating-like interaction with spherical anions or bind to the oxygen atoms of oxoanions through double hydrogen bonds. rsc.org In this compound, the hydroxyl groups can also participate in guest coordination, potentially enhancing the binding affinity and selectivity.

The structure of the receptor plays a crucial role in its binding capabilities. When incorporated into macrocyclic or more complex architectures, the urea moieties can create pre-organized cavities that are complementary in size and shape to specific guest molecules. nih.govresearchgate.net The binding event can often be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where changes in the chemical shifts of the urea N-H protons upon addition of a guest signal complex formation. researchgate.net The strength of this interaction is quantified by the association constant (Ka), which can be determined through titration experiments.

Recent research has explored the use of urea-based macrocycles as hosts for a variety of guests, from small molecules to ions. rsc.orgaalto.fi The encapsulation of guest molecules within the channels of assembled urea-based hosts can lead to interesting properties, such as charge-transfer complex formation and altered photophysical behavior. researchgate.netrsc.org

Influence of Solvent Environment on Supramolecular Assembly Stability

The stability and structure of supramolecular assemblies formed by this compound are highly dependent on the solvent environment. nih.govresearchgate.net Solvents can influence the assembly process in several ways, including competing for hydrogen bonding sites, solvating the individual molecules and the assembled structures, and mediating solvophobic interactions. researchgate.netresearchgate.net

In polar, hydrogen-bonding solvents, the solvent molecules can interact directly with the urea and hydroxyl groups, potentially disrupting the intermolecular hydrogen bonds that drive self-assembly. researchgate.net Conversely, in non-polar solvents, the propensity for self-assembly is often enhanced due to the favorable enthalpy of the hydrogen bonds and the entropic penalty of solvating the polar urea groups. nih.gov The stability of the resulting assemblies can be quantitatively assessed by determining the gel-sol transition temperature (Tgel) or by spectroscopic methods that monitor the degree of aggregation as a function of solvent composition. researchgate.net

The Kamlet-Taft solvent parameters, which describe the hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and dipolarity/polarizability (π*) of a solvent, have been used to correlate solvent properties with the stability of supramolecular gels. nih.govresearchgate.net This demonstrates the critical role of specific solvent-solute interactions in dictating the outcome of the self-assembly process. For instance, a study on a two-component dendritic gel system showed a clear relationship between the macroscopic gelation and the solvent's polar solubility parameter, as well as a dependence on Kamlet-Taft hydrogen bonding parameters. nih.gov

Below is an interactive data table summarizing the impact of different solvent parameters on the stability of supramolecular assemblies, based on general principles observed in related systems.

| Solvent Parameter | Effect on Assembly Stability | Rationale |

| Polarity (Dielectric Constant) | Generally, lower polarity favors stronger assembly. | In polar solvents, the solvent molecules can effectively solvate the individual monomers, reducing the driving force for aggregation. In non-polar solvents, the enthalpic gain from intermolecular hydrogen bonding is more significant. researchgate.net |

| Hydrogen Bond Donating Ability (α) | High α values can destabilize assemblies. | Solvents with strong hydrogen bond donating capabilities can compete with the urea N-H groups, disrupting the self-assembly process. researchgate.net |

| Hydrogen Bond Accepting Ability (β) | High β values can destabilize assemblies. | Solvents that are strong hydrogen bond acceptors can interact with the urea N-H donors, interfering with the formation of urea-urea hydrogen bonds. nih.gov |

| Hydrophobicity | Increased hydrophobicity of the solvent can promote assembly of amphiphilic molecules. | The hydrophobic effect drives the aggregation of non-polar parts of the molecules to minimize their contact with a polar solvent like water. tue.nl |

Applications of N,n Bis 3 Hydroxyphenyl Urea in Materials Science

Role in Polymer Chemistry and Modification of Polymer Properties

The urea (B33335) group is a unique hydrogen-bonding motif that has been extensively used to build robust supramolecular assemblies and modify polymer properties. tue.nl The ability of the N,N'-bis(3-hydroxyphenyl)urea molecule to act as both a hydrogen bond donor (N-H groups) and acceptor (C=O and O-H groups) allows it to interact strongly with polymer chains, influencing their final characteristics. ontosight.aid-nb.info

Plasticizer Functionality and Related Applications

Plasticizers are additives that increase the flexibility and toughness of materials by lowering the glass transition temperature. ijeab.com Urea and its derivatives are effective plasticizers, particularly for polymers rich in hydrogen bond accepting groups, such as starch. d-nb.infoijeab.comresearchgate.net The mechanism involves the urea derivative inserting itself between polymer chains, disrupting polymer-polymer hydrogen bonds and replacing them with polymer-plasticizer hydrogen bonds. This increases the free volume and mobility of the polymer chains.

Research on starch-based films has shown that urea can be a more efficient plasticizer than commonly used polyols like glycerol. ijeab.com Urea's ability to form strong hydrogen bonds with the hydroxyl groups of starch leads to a more stable plasticized structure. d-nb.info While studies often focus on pure urea, the fundamental interactions are applicable to its derivatives. ijeab.comresearchgate.net this compound, with its additional hydroxyl groups, can form even more extensive hydrogen bond networks, potentially enhancing its plasticizing effect. ontosight.ai The inclusion of such urea-based plasticizers can significantly improve mechanical properties and lower the processing temperature of polymers. ijeab.com

| Property | Observation with Urea-based Plasticizers | Source |

| Glass Transition (Tg) | Lowers Tg values, indicating increased flexibility. | ijeab.com |

| Mechanical Strength | Can enhance tensile strength compared to other plasticizers. | ijeab.comresearchgate.net |

| Polymer Interaction | Forms strong hydrogen bonds with polymer chains (e.g., starch). | d-nb.info |

| Processing | Lowers the processing temperature of the material. | ijeab.com |

Development of Reversible Polymeric Systems

A key area of innovation in polymer science is the development of materials with dynamic or reversible properties, such as self-healing capabilities. illinois.edu This can be achieved by incorporating dynamic covalent bonds into the polymer structure. The urea bond, typically very stable, can be designed to be reversible under specific conditions. illinois.edu By attaching bulky substituents to the nitrogen atoms of the urea group, a "hindered urea bond" (HUB) can be created. illinois.edu

These HUBs can reversibly dissociate into their constituent isocyanate and amine components without a catalyst, even at low temperatures. illinois.edu When incorporated into polyureas or poly(urethane-urea)s, this dynamic chemistry allows the polymer network to rearrange, enabling properties like autonomous self-healing and shape memory. illinois.edu A polymer containing HUB moieties, when cut, can self-heal by bringing the cut surfaces back into contact, allowing the dynamic urea bonds to reform across the interface. illinois.edu The design of this compound, while not sterically hindered in its native form, provides a foundational structure that could be modified with bulkier groups to create such reversible polymeric systems.

Supramolecular Gels and Soft Materials Derived from this compound

Bis-urea compounds are well-regarded as low-molecular-weight gelators (LMWGs), capable of self-assembling in a solvent to form a three-dimensional network that immobilizes the liquid, creating a supramolecular gel. tue.nlcore.ac.ukresearchgate.net This self-assembly is driven by highly specific non-covalent interactions, particularly the formation of one-dimensional hydrogen-bonded stacks of the bis-urea molecules, which then entangle to form the gel network. tue.nlcore.ac.uk The properties of these gels can be tuned by modifying the chemical structure of the gelator. nih.govmdpi.com

Gelation Mechanisms and Rheological Characteristics

The gelation process for bis-urea compounds like this compound is typically initiated by a stimulus, such as a change in temperature or solvent composition. tue.nlresearchgate.net The molecules self-assemble into fibrous structures, which then bundle and entangle to create the gel network. tue.nl The strength and stability of this network are dictated by a combination of hydrogen bonding between the urea groups, π–π stacking of the phenyl rings, and solvophobic interactions. tue.nlresearchgate.net

The mechanical properties of these gels are evaluated using rheology, which measures their response to applied stress or strain. core.ac.uknih.gov

Oscillatory Measurements : These experiments demonstrate the elastic and solid-like behavior of the gels. researchgate.net Typically, the storage modulus (G'), which represents the elastic component, is significantly greater than the loss modulus (G''), the viscous component, within the linear viscoelastic region. core.ac.ukresearchgate.net

Strain-Sweep Experiments : These are used to determine the linear viscoelastic region (LVR), where the gel structure undergoes reversible deformation. nih.gov

Thermal Stability : The sol-gel transition temperature (Tgel) provides a measure of the gel's thermal stability. mdpi.com

Structural modifications to the bis-urea molecule can significantly impact these characteristics. For instance, modifying the pyridyl groups in bis(pyridyl) urea compounds to N-oxides was shown to enhance mechanical and thermal stabilities. nih.govnih.gov

| Rheological Parameter | Description | Typical Finding for Bis-Urea Gels | Source |

| Storage Modulus (G') | Measures the stored energy (elastic behavior). | G' > G'', indicating solid-like character. | core.ac.ukresearchgate.net |

| Loss Modulus (G'') | Measures the energy dissipated as heat (viscous behavior). | G'' < G', indicating low viscous character. | core.ac.ukresearchgate.net |

| Linear Viscoelastic Region (LVR) | The strain range where deformation is reversible. | Defines the region of structural integrity under stress. | nih.gov |

| Sol-Gel Transition (Tgel) | Temperature at which the gel melts into a solution. | Used to quantify the thermal stability of the gel. | mdpi.com |

Supramolecular Gel Phase Crystallization

Supramolecular gels offer a unique environment for controlling the crystallization of molecular compounds, including pharmaceuticals. nih.govworktribe.comrsc.org This technique, known as supramolecular gel phase crystallization, can be used to screen for and discover new polymorphs (different crystal forms) of a drug, which can have different physical properties. rsc.orgdur.ac.uk The gel network, by suppressing convection and sedimentation, provides a viscous medium that can influence nucleation and crystal growth. worktribe.com

The interaction between the solute and the gel fibers is a crucial factor. rsc.org Studies using various bis-urea gelators have successfully controlled the crystallization of drugs like carbamazepine, producing different polymorphs or crystals with novel morphologies compared to crystallization from solution. nih.govworktribe.comrsc.org The concentration of the gelator and the ratio of the gelator to the solute are critical parameters that determine the outcome by influencing the competitive processes of gelation and crystallization. rsc.org In some cases, the resulting crystals can be easily recovered by dissolving the gel network using a specific trigger, such as the addition of certain anions. nih.govworktribe.com

Design of Novel Functional Materials through this compound Architectures

The true potential of this compound lies in its use as a building block for designing functional materials with tailored properties. ontosight.ai The deliberate modification of its structure is an effective strategy for creating materials with predictable and tunable characteristics. mdpi.com

By altering the functional groups or the spacer connecting the urea moieties, researchers can fine-tune the non-covalent interactions that govern self-assembly. nih.govmdpi.com This allows for the rational design of materials for specific applications. For example:

Stimuli-Responsive Gels : By incorporating moieties that respond to external stimuli like pH, light, or the presence of specific ions, "smart" gels can be created. tue.nlmdpi.comnih.gov These materials can undergo a gel-sol transition or change their mechanical properties in response to a trigger, making them useful for sensing or controlled release applications. tue.nlnih.gov

Mimicking Biological Structures : Synthetic supramolecular hydrogels made from molecular gelators can mimic many features of the natural extracellular matrix (ECM), including its fibrous architecture and dynamic nature. tue.nl By incorporating bioactive molecules, these materials can be engineered for biomedical uses like tissue engineering and cell culture. tue.nl

Controlling Crystallization : As discussed, designing gelators that are structurally similar to a target molecule (API-mimetic) can be a strategy to influence crystallization outcomes, potentially leading to the discovery of new and more stable pharmaceutical forms. dur.ac.uk

The foundational structure of this compound, with its capacity for strong and directional hydrogen bonding, makes it an excellent candidate for such molecular engineering, paving the way for the next generation of advanced functional materials. ontosight.aitue.nl

Mechanistic Studies of Fundamental Molecular Interactions of N,n Bis 3 Hydroxyphenyl Urea

Investigation of Proton Transport Mechanisms Across Model Membrane Systems

While direct experimental studies on the proton transport capabilities of N,N'-bis(3-hydroxyphenyl)urea are not extensively documented, the structural characteristics of aryl ureas provide a basis for understanding their potential function as protonophores. Aryl-urea substituted fatty acids, for instance, have been investigated for their ability to transport protons across lipid bilayers. This process is not dependent on proteins but rather on the intrinsic chemical properties of the molecule.

The generally accepted mechanism for proton transport by such compounds involves the aryl-urea moiety acting as a synthetic anion receptor. This action facilitates the movement of protons across a membrane through a cycle that includes the formation of a lipophilic dimeric complex. nih.govresearchgate.netrsc.org In this proposed cycle, the deprotonated form of the molecule, bearing a negative charge, is stabilized by the urea (B33335) group through hydrogen bonding. This stabilization allows the resulting lipophilic species to permeate the nonpolar interior of the membrane. Substitution on the aryl rings with electron-withdrawing and lipophilic groups can enhance this transport capability by delocalizing the negative charge and increasing the membrane permeability of the complex. nih.govresearchgate.netrsc.org

In the case of this compound, the hydroxyl groups on the phenyl rings could potentially play a role in the proton transport cycle, possibly by influencing the acidity of the urea N-H protons or by participating in intermolecular hydrogen bonding. The ability of the urea functional group to facilitate this transport is a key aspect of its molecular function in this context.

Interactive Table: Influence of Aryl Substituents on Properties Relevant to Proton Transport in Aryl Ureas.

| Substituent Property | Effect on Proton Transport | Rationale |

| Electron-withdrawing | Enhances | Increases the acidity of the urea N-H groups, promoting stronger anion binding. |

| Lipophilic | Enhances | Increases the membrane permeability of the anion-bound complex. |

| Hydrogen Bonding | May Influence | Can affect intermolecular interactions and the stability of the transport complex. |

Ligand-Binding Thermodynamics and Kinetics in Chemical Systems (non-biological target related)

In non-biological systems, bis-urea derivatives have been recognized for their capacity to act as effective anion receptors. The primary driving force for this binding is the formation of hydrogen bonds between the N-H protons of the urea groups and the anion guest. The thermodynamics of these binding events are crucial for understanding the stability and selectivity of the resulting host-guest complexes.

Studies on various bis-urea receptors have provided insights into the thermodynamic parameters that govern anion recognition. These parameters include the binding constant (K), which indicates the strength of the interaction, as well as the changes in enthalpy (ΔH) and entropy (TΔS) upon complexation. nih.gov Isothermal titration calorimetry (ITC) is a common technique used to determine these thermodynamic profiles. nih.gov

Interactive Table: Representative Thermodynamic Parameters for Anion Complexation by a Generic Bis-Urea Receptor.

| Anion | Binding Constant (K) / M⁻¹ | Enthalpy Change (ΔH) / kJ mol⁻¹ | Entropy Contribution (TΔS) / kJ mol⁻¹ | Stoichiometry (Host:Guest) |

| Acetate | High | Favorable (Exothermic) | Can be favorable or unfavorable | 1:1 or 1:2 |

| Dihydrogen Phosphate | Moderate to High | Favorable (Exothermic) | Often unfavorable | 1:1 or 1:2 |

| Chloride | Moderate | Varies | Varies | 1:1 |

Future Research Trajectories and Emerging Avenues for N,n Bis 3 Hydroxyphenyl Urea

Development of Innovative and Sustainable Synthetic Strategies

The future synthesis of N,N'-bis(3-hydroxyphenyl)urea and related diaryl ureas is increasingly focused on green and sustainable methodologies. Traditional synthetic routes are often energy-intensive and rely on hazardous reagents. Emerging strategies aim to mitigate these issues by using renewable feedstocks, employing catalyst-free reactions, and operating under milder conditions.

One promising approach involves the use of carbon dioxide (CO₂) as a C1 building block. Researchers have developed metal-free methods to synthesize urea (B33335) derivatives from CO₂, amines, and a dehydrating agent at atmospheric pressure and room temperature. rsc.org This not only utilizes a greenhouse gas as a raw material but also avoids the use of toxic phosgene (B1210022) derivatives. Another sustainable method is the "on-water" synthesis of unsymmetrical (thio)ureas from (thio)isocyanates and amines. This process leverages the unique properties of water to accelerate the reaction and simplify product isolation through filtration, avoiding volatile organic compounds. organic-chemistry.org

Catalyst-free approaches are also gaining traction. For instance, urea derivatives can be obtained in good yields from the reaction of primary aliphatic amines with CO₂ in the absence of any catalysts or organic solvents by optimizing temperature and pressure. rsc.org Electrocatalysis presents another innovative frontier, with studies demonstrating the synthesis of urea from nitrate (B79036) and CO₂ at ambient conditions using nanocatalysts like indium hydroxide. springernature.com This method offers a pathway to produce urea using wastewater as a source of nitrate and renewable electricity. springernature.com

These innovative and sustainable synthetic strategies are crucial for the environmentally responsible production of this compound, making it a more viable compound for large-scale applications.

Table 1: Comparison of Emerging Sustainable Synthesis Methods for Urea Derivatives

| Synthetic Strategy | Key Features | Advantages | Reference |

|---|---|---|---|

| CO₂ as C1 Building Block | Metal-free, atmospheric pressure, room temperature. | Utilizes greenhouse gas, avoids toxic reagents. | rsc.org |

| "On-Water" Synthesis | Uses water as a solvent, chemoselective. | Sustainable, simple product isolation, avoids VOCs. | organic-chemistry.org |

| Catalyst-Free Synthesis | Reaction of amines and CO₂ without catalysts. | Reduced cost and environmental impact from catalysts. | rsc.org |

| Electrocatalytic Synthesis | Uses nitrate, CO₂, and renewable electricity. | Operates at ambient conditions, potential use of wastewater. | springernature.com |

Integration of this compound with Nanomaterials for Hybrid Systems

The integration of this compound with nanomaterials is a rapidly advancing field aimed at creating hybrid systems with enhanced and novel properties. The urea moiety's ability to form strong hydrogen bonds makes it an excellent functional group for anchoring onto the surface of various nanomaterials, thereby modifying their properties and creating synergistic effects.

A significant area of research is the development of urea-functionalized magnetic nanoparticles. For example, silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂) have been functionalized with urea derivatives to create reusable and recoverable heterogeneous catalysts. researchgate.net These hybrid materials leverage the magnetic core for easy separation while the urea-functionalized shell provides catalytic activity through hydrogen bonding.

Graphene and its derivatives are another class of nanomaterials being explored for integration with urea compounds. Nitrogen-doped graphene nanosheets have been synthesized through a simple hydrothermal reaction of graphene oxide and urea. rsc.org In this one-pot process, urea acts as both a reducing and a nitrogen-doping agent, simultaneously converting graphene oxide to graphene and incorporating nitrogen atoms into its lattice. rsc.orgresearchgate.net The resulting nitrogen-doped graphene exhibits superior capacitive energy storage, highlighting how the urea compound can be used to tailor the electronic properties of nanomaterials. rsc.org Furthermore, the addition of graphene oxide to urea-formaldehyde resins has been shown to improve the mechanical and physical properties of the resulting composite materials. ubiobio.cl

These hybrid systems, combining the self-assembly and recognition properties of this compound with the unique physical and chemical characteristics of nanomaterials, are poised to find applications in catalysis, energy storage, and advanced composites.

Table 2: Examples of this compound and Related Urea-Nanomaterial Hybrids

| Nanomaterial | Urea Compound's Role | Resulting Hybrid System/Application | Reference |

|---|---|---|---|

| **Magnetic Nanoparticles (Fe₃O₄@SiO₂) ** | Surface functionalization for catalysis. | Reusable heterogeneous hydrogen bonding catalyst. | researchgate.net |

| Graphene Oxide | Reducing and nitrogen-doping agent. | Nitrogen-doped graphene for capacitive energy storage. | rsc.orgresearchgate.net |

| Graphene Oxide | Additive in polymer matrix. | Urea-formaldehyde resin with improved mechanical properties. | ubiobio.cl |

Advanced Computational Modeling for Predictive Material Design

Advanced computational modeling techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are becoming indispensable tools for the predictive design of materials based on this compound. These methods allow researchers to understand the structure-property relationships at the atomic level, thereby guiding the synthesis of new materials with desired functionalities.

DFT calculations are widely used to investigate the electronic structure, vibrational frequencies, and optical properties of diaryl urea derivatives. For instance, DFT studies on bis-Schiff bases have been used to calculate parameters like hyperpolarizability to predict their nonlinear optical (NLO) properties, with urea often used as a standard for comparison. researchgate.net Such calculations can predict whether a molecule like this compound would be a good candidate for NLO materials. researchgate.net Furthermore, DFT can be employed to study the ground state geometry and frontier molecular orbitals, which provides insights into the chemical reactivity and electronic transitions of the molecule. tandfonline.com

Molecular dynamics simulations offer a way to study the dynamic behavior of these molecules and their interactions with other entities over time. MD simulations have been used to investigate the binding of diaryl urea derivatives to biological targets like kinases. nih.govnih.gov These simulations can reveal the stability of the ligand-protein complex and the specific interactions, such as hydrogen bonds formed by the urea moiety, that are crucial for binding affinity. nih.govnih.gov For example, MD simulations have shown the stability of diaryl urea compounds in the active site of B-RAF kinase, providing valuable information for the design of new anticancer drugs. nih.gov Simulations of the interface between crystalline urea and water have also been performed to understand the structure and dynamics of water near the crystal surface. researchgate.net

By leveraging these advanced computational tools, researchers can screen potential candidates, understand mechanisms of action, and rationally design novel this compound-based materials with tailored properties for applications in medicine, electronics, and beyond, thus accelerating the pace of discovery.

Table 3: Applications of Computational Modeling in the Study of Diaryl Ureas

| Computational Method | Investigated Properties/System | Key Insights | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, optical properties. | Prediction of nonlinear optical (NLO) properties, understanding chemical reactivity. | researchgate.nettandfonline.com |

| Molecular Dynamics (MD) | Ligand-protein binding. | Stability of complexes, identification of key binding interactions for drug design. | nih.govnih.gov |

| Molecular Dynamics (MD) | Crystal-water interface. | Understanding the structure and dynamics of the solvent at the material interface. | researchgate.net |

Exploration of Complex Supramolecular Architectures and Dynamic Systems

The exploration of complex supramolecular architectures and dynamic systems represents a major future research direction for this compound. The ability of the urea group to form strong and directional hydrogen bonds makes it an ideal motif for constructing well-defined, self-assembling systems. nih.govresearchgate.net These systems are not static but can respond to external stimuli, leading to materials with adaptive and tunable properties.

A key area of interest is the formation of supramolecular polymers. Bis-urea compounds can self-assemble into long, fibrous structures, which can entangle to form gels in both organic and aqueous media. nih.govresearchgate.net The properties of these supramolecular polymers and hydrogels can be finely tuned by modifying the chemical structure of the monomer, such as by altering the hydrophobic/hydrophilic balance. researchgate.net These materials are being investigated for biomedical applications, for instance, as mimics of the extracellular matrix. researchgate.net

Furthermore, the reversible nature of the non-covalent interactions in these systems opens the door to the creation of dynamic combinatorial libraries (DCLs). wikipedia.orgnih.gov DCLs are mixtures of interconverting molecules in thermodynamic equilibrium. wikipedia.org When a target molecule (like a protein or a nucleic acid) is introduced, the equilibrium can shift to favor the library member that binds most strongly to the target. nih.gov This makes DCLs a powerful tool for the discovery of new receptors and inhibitors. nih.govnih.gov While much of the work in DCLs has focused on reversible covalent bonds like disulfides and imines, the principles can be extended to systems governed by strong non-covalent interactions, with urea-based building blocks being prime candidates for creating such dynamic networks.

Future research will likely focus on creating more complex and functional supramolecular architectures, such as multi-component systems and hierarchical assemblies. The development of this compound-based dynamic systems that can respond to multiple stimuli or perform complex functions, such as controlled release or catalysis, is a particularly exciting prospect.

Q & A

Q. What are the recommended methods for synthesizing N,N'-bis(3-hydroxyphenyl)urea, and how can purity be optimized?

A common approach involves reacting 3-aminophenol with urea or its derivatives under controlled conditions. For analogous bis-phenylurea compounds, recrystallization from absolute ethanol has been used to achieve moderate yields (~56%) and purity . Key parameters include:

- Temperature control to avoid side reactions (e.g., decomposition above 519 K observed in related bis-arylureas) .

- Use of high-purity solvents (e.g., ethanol) to minimize impurities.

- Characterization via melting point analysis, NMR (to confirm urea NH and aromatic proton signals), and HPLC (to assess purity >98%) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, general safety protocols for bis-arylureas include:

- Personal protective equipment (PPE):

- Gloves (nitrile or neoprene) to prevent skin contact .

- Face shields and safety glasses compliant with NIOSH or EN 166 standards .

- Respiratory protection: Use P95 respirators for particulate hazards or OV/AG/P99 filters for volatile byproducts .

- Storage: Store in airtight containers at room temperature, away from incompatible materials (e.g., strong oxidizers) .

Q. How can researchers characterize the physical and chemical stability of this compound?

- Thermal stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., ~519 K observed in bis-fluorophenylurea analogs) .

- Hydrolytic stability: Test solubility in aqueous buffers (pH 1–13) and monitor urea bond cleavage via HPLC .

- Light sensitivity: Perform accelerated degradation studies under UV/visible light to assess photostability .

Advanced Research Questions

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they influence material properties?

In related bis-hydroxyphenyl compounds (e.g., N,N'-bis(3-hydroxyphenyl)isophthalamide), key interactions include:

- Hydrogen bonding: O–H···O bonds between phenolic OH and urea carbonyl groups, stabilizing layered structures .

- π–π stacking: Aromatic rings align edge-to-face or parallel-displaced, affecting solubility and melting points .

- C–H···O interactions: Contribute to lattice energy and polymorphism .

Methodology: Single-crystal X-ray diffraction combined with Hirshfeld surface analysis quantifies these interactions .

Q. How can computational modeling predict the reactivity of this compound in supramolecular assemblies?

- Molecular dynamics (MD): Simulate self-assembly behavior in solvents (e.g., ethanol/water mixtures) to predict aggregation patterns .

- Density functional theory (DFT): Calculate HOMO-LUMO gaps to assess electronic interactions with metal ions or organic substrates .

- Docking studies: Model hydrogen-bonding motifs with biomolecules (e.g., enzymes) for drug design applications .

Q. What analytical techniques resolve contradictions in reported spectral data for bis-arylurea derivatives?

- High-resolution mass spectrometry (HRMS): Confirm molecular weight (e.g., C13H12N2O3 requires exact mass 244.0848) and detect isotopic patterns .

- Solid-state NMR: Differentiate polymorphs by analyzing 13C chemical shifts and cross-polarization dynamics .

- X-ray photoelectron spectroscopy (XPS): Validate oxidation states of nitrogen in the urea moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products